Cas no 1806547-75-0 (4-(3-Bromopropyl)-3-nitrobenzyl chloride)
4-(3-Bromopropyl)-3-nitrobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Bromopropyl)-3-nitrobenzyl chloride
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- Inchi: 1S/C10H11BrClNO2/c11-5-1-2-9-4-3-8(7-12)6-10(9)13(14)15/h3-4,6H,1-2,5,7H2
- InChI Key: ABSLHSOYOXIGHZ-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(CCl)=CC=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 210
- XLogP3: 3.5
- Topological Polar Surface Area: 45.8
4-(3-Bromopropyl)-3-nitrobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013012209-250mg |
4-(3-Bromopropyl)-3-nitrobenzyl chloride |
1806547-75-0 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
| Alichem | A013012209-500mg |
4-(3-Bromopropyl)-3-nitrobenzyl chloride |
1806547-75-0 | 97% | 500mg |
823.15 USD | 2021-06-25 | |
| Alichem | A013012209-1g |
4-(3-Bromopropyl)-3-nitrobenzyl chloride |
1806547-75-0 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
4-(3-Bromopropyl)-3-nitrobenzyl chloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(3-Bromopropyl)-3-nitrobenzyl chloride
Professional Introduction to 4-(3-Bromopropyl)-3-nitrobenzyl Chloride (CAS No. 1806547-75-0)
4-(3-Bromopropyl)-3-nitrobenzyl chloride is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1806547-75-0, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of both a bromopropyl group and a nitrobenzyl moiety, make it a versatile building block for medicinal chemists and researchers exploring novel therapeutic agents.
The< strong>4-(3-Bromopropyl)-3-nitrobenzyl chloride molecule exhibits distinct chemical properties that facilitate its use in synthetic chemistry. The bromine substituent on the propyl chain provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. Meanwhile, the nitro group at the para position of the benzene ring can be further functionalized through reduction to an amine or diazotization to introduce additional reactivity. These characteristics make it a valuable reagent in the development of small-molecule drugs and probes for biological studies.
In recent years, there has been growing interest in leveraging< strong>4-(3-Bromopropyl)-3-nitrobenzyl chloride for the synthesis of targeted therapeutics. For instance, researchers have utilized this compound to develop novel inhibitors of enzyme targets implicated in cancer and inflammatory diseases. The< strong>bromopropyl moiety allows for facile attachment to biomolecules via click chemistry approaches, enabling the creation of conjugates with enhanced pharmacokinetic properties. Additionally, the< strong>nitrobenzyl group can be converted into other functional groups, such as azides or alkynes, which are critical for constructing biaryl structures prevalent in many pharmacologically active compounds.
One notable application of< strong>4-(3-Bromopropyl)-3-nitrobenzyl chloride is in the synthesis of probes for imaging and diagnostic purposes. The benzene ring serves as a platform for attaching fluorophores or other reporter groups, making it possible to design molecules that can be used in high-throughput screening assays or live-cell imaging studies. The< strong>bromine atom also facilitates post-synthetic modifications, allowing researchers to fine-tune the properties of their probes without extensive synthetic efforts.
The< strong>CAS number 1806547-75-0 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and patent filings. This standardized nomenclature is crucial for researchers who need to reference specific chemical entities in their work. Moreover, having a well-documented CAS number simplifies regulatory compliance and quality control processes in pharmaceutical manufacturing.
The synthesis of< strong>4-(3-Bromopropyl)-3-nitrobenzyl chloride involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared by reacting 3-nitrobenzaldehyde with 1-bromo-3-chloropropane under basic conditions, followed by chlorination to introduce the chloro substituent at the benzylic position. This route exemplifies how< strong>4-(3-Bromopropyl)-3-nitrobenzyl chloride can be derived from readily available starting materials, making it accessible for large-scale applications.
In conclusion, 4-(3-Bromopropyl)-3-nitrobenzyl chloride (CAS No. 1806547-75-0) is a highly versatile intermediate with broad applications in medicinal chemistry and drug discovery. Its unique structural features enable diverse synthetic modifications, making it an indispensable tool for researchers developing new therapeutic agents. As advancements continue to emerge in synthetic methodologies and drug design strategies, the importance of such specialized compounds like this one will only grow.
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